4-Pentynyl methanesulfonate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Microbial Metabolism

Methanesulfonic acid, closely related to 4-Pentynyl methanesulfonate, plays a significant role in microbial metabolism. It's a stable, strong acid and acts as a key intermediate in the biogeochemical cycling of sulfur. Aerobic bacteria use methanesulfonate as a sulfur source for growth, with certain methylotrophs using it as a carbon and energy substrate. The oxidation of methanesulfonate is initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Chemical Synthesis

The compound has applications in the realm of chemical synthesis. A study demonstrated the regiocontrolled construction of functionalized Spiro[4.4]Nonanones through reactions involving 4-Pentynyl methanesulfonate derivatives. This process involves mercuric(II)-assisted spiroannulation reactions, highlighting its utility in specialized chemical syntheses (Hashizume et al., 1999).

Environmental Chemistry

In environmental chemistry, methanesulfonic acid is appreciated for its solubility, conductivity, and low toxicity. It serves as an ideal electrolyte in electrochemical processes, especially in tin and lead applications. Its environmental impact is generally favorable, considering aspects like effluent treatment, acid recovery, and metal alkanesulfonate salt preparation (Gernon et al., 1999).

Analytical Chemistry

In analytical chemistry, 4-Pentynyl methanesulfonate-related compounds have been used for various purposes. For example, methanesulfonic acid has been employed in the reductive ring-opening of O-benzylidene acetals, indicating its versatility in organic synthesis and analytical applications (Zinin et al., 2007).

Catalysis

The compound finds use in catalysis as well. An example is its role in the reaction-controlled recovery of the copper(II) methanesulfonate catalyst for esterification, where it demonstrates excellent activity and reusability, offering an alternative to conventional Lewis acids catalysts (Jiang, 2005).

Material Science

In material science, methanesulfonic acid has been used to study the morphology of conductive polyaniline blended with poly(4-vinyl pyridine). The use of strong methanesulfonic acid as a solvent revealed interesting morphological features in these blends, which can be crucial for applications in polymer science and electronics (Su & Hong, 2001).

Wirkmechanismus

Target of Action

It’s known that methanesulfonate esters, a group to which 4-pentynyl methanesulfonate belongs, are biological alkylating agents . They interact with various biological molecules within the intracellular environment .

Mode of Action

4-Pentynyl methanesulfonate, like other methanesulfonate esters, undergoes fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur

Biochemical Pathways

Methanesulfonate esters are known to be involved in various biochemical reactions due to their alkylating properties .

Pharmacokinetics

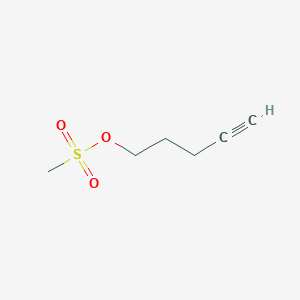

The compound can be synthesized from pentynyl alcohol and methanesulfonyl chloride, suggesting that it might undergo similar metabolic transformations as these precursors.

Eigenschaften

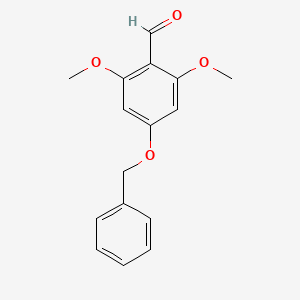

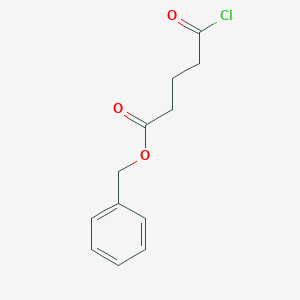

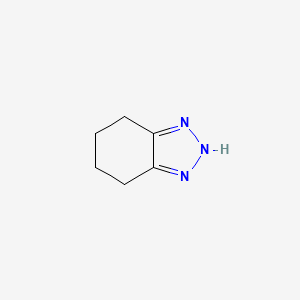

IUPAC Name |

pent-4-ynyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCDAGCMMFDKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499717 | |

| Record name | Pent-4-yn-1-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68275-03-6 | |

| Record name | Pent-4-yn-1-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)

![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)